molecular formula C14H16N2O2 B4571555 4-BUTYL-N-(12-OXAZOL-3-YL)BENZAMIDE

4-BUTYL-N-(12-OXAZOL-3-YL)BENZAMIDE

Cat. No.: B4571555
M. Wt: 244.29 g/mol
InChI Key: SZCPYQDHBSLMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyl-N-(12-oxazol-3-yl)benzamide is a compound that belongs to the class of benzamides, which are widely used in various fields due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(12-oxazol-3-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.

Industrial Production Methods

Industrial production of benzamides, including this compound, often involves similar condensation reactions but on a larger scale. The use of solid acid catalysts and ultrasonic irradiation can be scaled up for industrial applications, ensuring high efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Butyl-N-(12-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

4-Butyl-N-(12-oxazol-3-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butyl-N-(12-oxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxazole ring and benzamide core allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable compound for studying biological mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butyl-N-(12-oxazol-3-yl)benzamide is unique due to the presence of both a butyl group and an oxazole ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-butyl-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-3-4-11-5-7-12(8-6-11)14(17)15-13-9-10-18-16-13/h5-10H,2-4H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCPYQDHBSLMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BUTYL-N-(12-OXAZOL-3-YL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-BUTYL-N-(12-OXAZOL-3-YL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-BUTYL-N-(12-OXAZOL-3-YL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-BUTYL-N-(12-OXAZOL-3-YL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-BUTYL-N-(12-OXAZOL-3-YL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-BUTYL-N-(12-OXAZOL-3-YL)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.